![molecular formula C26H15F6N5O3 B2577453 N-[5-(furan-2-yl)-2-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)pyrazol-3-yl]-3,5-bis(trifluoromethyl)benzamide CAS No. 1210498-60-4](/img/no-structure.png)
N-[5-(furan-2-yl)-2-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)pyrazol-3-yl]-3,5-bis(trifluoromethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that contains several functional groups and rings, including a furan ring, a pyrazole ring, a pyrimidine ring, and a benzamide group. These groups are common in many biologically active compounds and pharmaceuticals .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Without specific literature on this compound, it’s difficult to provide a detailed synthesis analysis .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the reagents used. The compound contains several functional groups that could potentially react under different conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its solubility, stability, melting point, boiling point, and reactivity. These properties are typically determined experimentally .Wissenschaftliche Forschungsanwendungen
Heterocyclic Compound Synthesis
Researchers have developed versatile precursors for novel azines and azolotriazines incorporating dibromobenzofuran moieties, which are used in the synthesis of novel heterocyclic compounds. These compounds have potential applications in material science and pharmaceutical chemistry due to their unique structural features and biological activities (Sanad & Mekky, 2018).
Antiviral Activities
Some benzamide-based heterocyclic compounds have shown remarkable antiviral activities against the avian influenza virus, highlighting their potential as antiviral agents. The synthesis route for these compounds provides a foundation for developing novel therapeutics targeting various viral infections (Hebishy et al., 2020).
Synthetic Methodologies
The exploration of novel synthetic methodologies for purine analogues incorporating furan nucleus suggests the versatility of these compounds in drug development and material science. These methodologies enable the creation of various fused heterocyclic ring systems, which are crucial for the development of new materials and pharmaceuticals (Mostafa & Nada, 2015).
Molecular Recognition
Studies on specific molecular recognition of mixed nucleic acid sequences by aromatic dications, such as those related to furamidine, have shed light on the structural origins of enhanced DNA-binding affinity. These findings have implications for the design of compounds for specific recognition of DNA sequences, contributing to advancements in gene therapy and molecular diagnostics (Wang et al., 2000).
Supramolecular Chemistry
Research on the formation of energetic multi-component molecular solids involving tetrafluoroterephthalic acid and aza compounds showcases the role of hydrogen bonds and weak intermolecular interactions in assembling molecules into larger architectures. These studies contribute to the field of supramolecular chemistry, offering insights into the design of new materials with advanced properties (Wang et al., 2014).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is a pyrazole derivative, which is synthesized from furan-2-yl hydrazine and 6-oxo-4-phenyl-1H-pyrimidine-2-carboxylic acid. The second intermediate is a benzamide derivative, which is synthesized from 3,5-bis(trifluoromethyl)aniline and 2-bromo-N-(2-hydroxy-5-nitrophenyl)benzamide. The two intermediates are then coupled using a palladium-catalyzed cross-coupling reaction to form the final product.", "Starting Materials": [ "Furan-2-yl hydrazine", "6-oxo-4-phenyl-1H-pyrimidine-2-carboxylic acid", "3,5-bis(trifluoromethyl)aniline", "2-bromo-N-(2-hydroxy-5-nitrophenyl)benzamide" ], "Reaction": [ "Synthesis of pyrazole intermediate: Furan-2-yl hydrazine is reacted with 6-oxo-4-phenyl-1H-pyrimidine-2-carboxylic acid in the presence of a coupling agent such as EDCI or DCC to form the pyrazole intermediate.", "Synthesis of benzamide intermediate: 3,5-bis(trifluoromethyl)aniline is reacted with 2-bromo-N-(2-hydroxy-5-nitrophenyl)benzamide in the presence of a base such as potassium carbonate to form the benzamide intermediate.", "Coupling of intermediates: The pyrazole and benzamide intermediates are coupled using a palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura coupling, to form the final product." ] } | |
CAS-Nummer |
1210498-60-4 |
Molekularformel |
C26H15F6N5O3 |
Molekulargewicht |
559.428 |
IUPAC-Name |
N-[5-(furan-2-yl)-2-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)pyrazol-3-yl]-3,5-bis(trifluoromethyl)benzamide |
InChI |
InChI=1S/C26H15F6N5O3/c27-25(28,29)16-9-15(10-17(11-16)26(30,31)32)23(39)34-21-12-19(20-7-4-8-40-20)36-37(21)24-33-18(13-22(38)35-24)14-5-2-1-3-6-14/h1-13H,(H,34,39)(H,33,35,38) |
InChI-Schlüssel |
SLYSFFYBTFYZQG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=O)NC(=N2)N3C(=CC(=N3)C4=CC=CO4)NC(=O)C5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



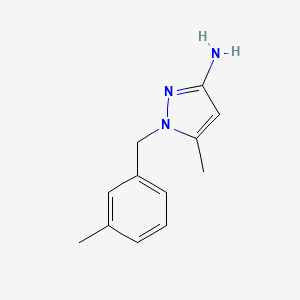

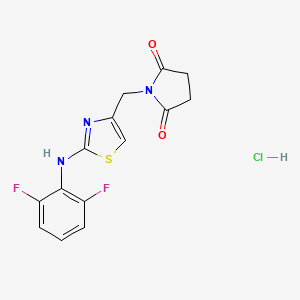

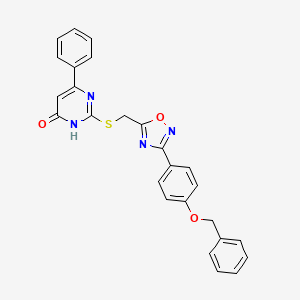
![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1-benzofuran-2-carboxamide](/img/structure/B2577379.png)
![4-ethoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B2577380.png)
![[(3E)-2-oxo-3-(1,3,3-trimethylindol-2-ylidene)propyl] 2-chloropyridine-3-carboxylate](/img/structure/B2577383.png)
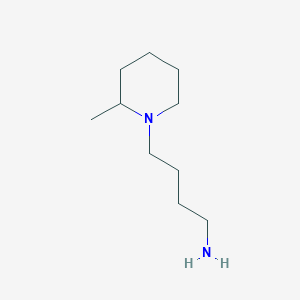
![N-[6-(ethylsulfanyl)pyridin-3-yl]-4-(prop-2-yn-1-yl)piperazine-1-carboxamide](/img/structure/B2577386.png)
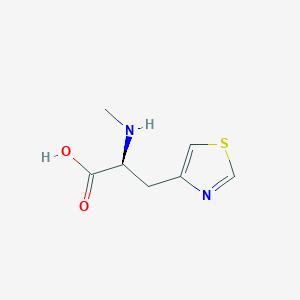
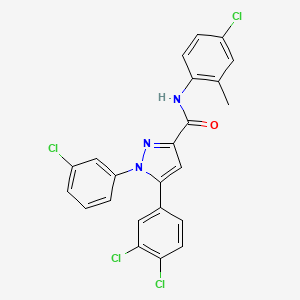
![3-(3-Chloro-4-methylphenyl)-6-[(3-chlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2577392.png)
